molecular formula C19H28N2OS B2520524 N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide CAS No. 1396801-18-5

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide

Cat. No. B2520524
CAS RN: 1396801-18-5
M. Wt: 332.51
InChI Key: DSJHDEQKIRMWME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential applications in various fields, including medicine and materials science. For instance, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate was developed to improve peptide sequence analysis, indicating the importance of synthetic methods in advancing biochemical techniques . Similarly, the anionic synthesis of aromatic amide functionalized polymers demonstrates the versatility of benzamide derivatives in creating novel materials with specific end-group functionalities .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their function and interaction with other molecules. For example, the crystallographic study of N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide revealed an intramolecular hydrogen bond, which is significant for their potential as anti-cancer agents . This highlights the importance of understanding the molecular structure for the design of therapeutically active compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions that modify their structure and properties. The conversion of N-alkyldiisopropylamines into N,N-bis(5-chloro-3-oxo[1,2]dithiol-4-yl)amines is an example of a reaction that leads to the formation of bicyclic and tricyclic compounds, demonstrating the reactivity of such molecules . These reactions are essential for the development of new compounds with desired characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The study of the electrophysiological activity of N-substituted imidazolylbenzamides as selective class III agents shows that the substitution pattern on the benzamide core can significantly affect biological activity . Additionally, the inhibition of histone deacetylases by 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides indicates that these compounds can have profound effects on gene expression and cancer cell proliferation .

Scientific Research Applications

Antipsychotic Agent Development

Benzamide derivatives have been extensively studied for their potential as atypical antipsychotic agents. These compounds, including N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide, are evaluated for their ability to bind to key neurotransmitter receptors such as dopamine D2 and serotonin 5-HT2. Research indicates that modifications to the benzamide structure can significantly affect the pharmacological profile, leading to compounds with potent in vitro and in vivo activities indicative of potential antipsychotic properties (Norman et al., 1996; Norman et al., 1994).

Synthetic Approaches for Functionalized Polymers

The chemical versatility of benzamide derivatives, including the mentioned compound, allows for their use in novel synthetic routes to produce functionalized polymers. For instance, the selective quaternization of methacrylate residues in diblock copolymers opens avenues for creating cationic diblock copolymers with potential applications in drug delivery systems and other biomedical fields (Bütün et al., 2001).

Advanced Material Synthesis

The compound's relevance extends into the preparation of advanced materials, as demonstrated by the synthesis of aromatic amide and carboxyl functionalized polymers. The detailed chain-end functionalization of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide showcases the potential for creating materials with specific properties, useful in various applications from biomedicine to nanotechnology (Summers & Quirk, 1998).

properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS/c1-6-23-18-12-8-7-11-17(18)19(22)20-13-9-10-14-21(15(2)3)16(4)5/h7-8,11-12,15-16H,6,13-14H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJHDEQKIRMWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC#CCN(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide

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